2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxyamino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-11-3-1-9(2-4-11)8-18-17-12-15-6-10(5-14)7-16-12/h1-4,6-7H,8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMYRBJGGZTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC2=NC=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.
Formation of the oxyamino bridge: The final step involves the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions to form the oxyamino linkage.
Industrial Production Methods
Industrial production of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position: The 2-position substituent (e.g., oxyamino vs. sulfanyl) significantly impacts electronic properties. For example, sulfanyl groups enhance π-π stacking interactions in crystal structures , while oxyamino groups may facilitate hydrogen bonding.
- 4-Chlorobenzyl vs.
- Synthetic Yields : Yields for pyrimidinecarbonitriles vary widely (e.g., 18% for ’s compound 3 vs. 70% for 5k in ), influenced by substituent complexity and reaction conditions .
Inferences for Target Compound :
- The 4-chlorobenzyl group in the target compound may enhance antimicrobial activity, as seen in analogs with chlorophenyl substituents .
Crystallographic and Structural Insights
- Sulfanyl Derivatives: –11 highlight sulfanyl-substituted pyrimidines with C–H···π and π–π interactions stabilizing crystal lattices. These interactions may improve thermal stability compared to oxyamino analogs .
Biological Activity
2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with both a chlorobenzyl ether and an amino group, contributing to its biological activity. The presence of the carbonitrile group enhances its reactivity and potential for interaction with biological targets.
Enzyme Inhibition
The primary biological activity of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile has been studied in relation to its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. Recent research indicates that similar pyrimidine derivatives exhibit significant COX-2 inhibitory activity, with IC50 values in the submicromolar range, suggesting that this compound may share similar properties .
Case Studies
- COX-2 Inhibition : In a study evaluating various pyrimidine derivatives, compounds structurally related to 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile demonstrated potent COX-2 inhibition. Notably, compounds with electron-withdrawing groups showed enhanced activity, indicating that the substitution pattern significantly influences efficacy .
- Antimalarial Activity : Another area of interest is the compound's potential antimalarial activity. Research on structurally related pyrimidines has highlighted their ability to inhibit Plasmodium falciparum kinases, which are crucial for the malaria parasite's lifecycle. This suggests that 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile could also exhibit similar antiplasmodial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological activities. Modifications to the pyrimidine core and substituents can lead to varying degrees of enzyme inhibition:
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| 3b | - | 0.20 ± 0.01 | COX-2 |
| 5b | - | 0.18 ± 0.01 | COX-2 |
| 5d | - | 0.16 ± 0.01 | COX-2 |
These findings illustrate that specific modifications can enhance inhibitory potency against COX-2, which is critical for developing effective anti-inflammatory therapeutics .
The mechanism by which 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile exerts its effects likely involves competitive inhibition at the active site of target enzymes such as COX-2 and potentially other kinases involved in cellular signaling pathways. The structural features of the compound facilitate binding through hydrogen bonding and hydrophobic interactions.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile?
Methodological Answer:
The synthesis of pyrimidinecarbonitriles typically involves condensation reactions and nucleophilic substitution . Key steps include:
- Amine displacement : React 2-methylthio-pyrimidine intermediates with 4-chlorobenzyl hydroxylamine under reflux (e.g., ethanol, 12–24 hours) to replace the methylthio group .
- Acid workup : Acidify the reaction mixture with dilute HCl to precipitate the product, followed by crystallization (e.g., ethanol/water) .
- Solvent optimization : Use polar aprotic solvents like DMSO to enhance nucleophilicity of the amine .
Yield Improvement Tips :- Increase amine equivalents (1.5–2.0 equiv) to drive displacement reactions.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to minimize byproducts.
Basic: How should researchers characterize this compound and validate its purity?
Methodological Answer:
Employ a multi-technique approach :
- Spectroscopy :
- IR : Confirm nitrile (C≡N) stretch at ~2210–2220 cm⁻¹ and NH/OH stretches (3300–3500 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), NH/OH exchangeable peaks (δ 5.0–8.5 ppm), and benzyloxy CH₂ (δ 4.5–5.0 ppm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 349.12 for M⁺) and characteristic fragments (e.g., loss of C₇H₇Cl, m/z 257.95) .
- Elemental Analysis : Validate C/H/N percentages (e.g., C: 65.24%, N: 20.02%) with ≤0.3% deviation .
Advanced: How can conflicting spectral data (e.g., NMR shifts, MS fragments) be resolved during structural elucidation?
Methodological Answer:
Address discrepancies using:
- 2D-NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H coupling and ¹³C-¹H connectivity .
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₆ClN₅O) with <5 ppm error to distinguish isobaric fragments .
- X-ray Crystallography : Resolve ambiguous substituent positions (e.g., benzyloxy vs. pyrimidine ring orientation) .
Case Example : If NH₂ protons in ¹H-NMR appear as a broad singlet (δ 5.0–6.0 ppm) instead of a doublet, verify via deuterium exchange or pH-adjusted NMR .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how can results be contextualized?
Methodological Answer:
Adapt assays from structurally related pyrimidines:
- Enzyme Inhibition :
- Kinase/COX-2 Inhibition : Use fluorescence polarization (FP) or ELISA with IC₅₀ determination (e.g., 0.1–10 µM range) .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .
- Data Interpretation :
- Compare EC₅₀ values to known analogs (e.g., 4-chlorobenzyl derivatives vs. 4-methoxyphenyl variants) to identify SAR trends .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
Methodological Answer:
Use in silico tools for rational drug design:
- Docking Studies (AutoDock/Vina) : Model interactions with target proteins (e.g., COX-2 or kinases). Focus on H-bonding with the pyrimidine ring and hydrophobic contacts with the 4-chlorobenzyl group .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; prioritize derivatives with lower RMSD (<2 Å) .
- ADMET Prediction (SwissADME) : Optimize logP (2–3) and topological polar surface area (TPSA <90 Ų) for bioavailability .
Advanced: What strategies address low reactivity in nucleophilic substitution reactions during derivative synthesis?
Methodological Answer:
Mitigate low reactivity via:
- Activating Groups : Introduce electron-withdrawing substituents (e.g., -CN, -NO₂) on the pyrimidine ring to enhance electrophilicity at the 2-position .
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. overnight) and improve yields by 15–20% .
- Catalysis : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate amine displacement .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Develop SAR through focused libraries :
Vary Substituents :
- Benzyloxy Group : Replace 4-Cl with 4-OCH₃ or 4-CF₃ to modulate electron effects .
- Pyrimidine Ring : Introduce methyl or amino groups at the 4-position to alter H-bonding capacity .
Biological Testing : Screen analogs for activity against 3–5 related targets (e.g., kinases, antimicrobials).
SAR Table Example :
| Derivative | 4-Position | 2-Position | IC₅₀ (µM) |
|---|---|---|---|
| Parent | -NH-O-(4-Cl-Bn) | H | 5.2 |
| Analog A | -NH-O-(4-OCH₃-Bn) | H | 3.8 |
| Analog B | -NH₂ | -CH₃ | >50 |
Advanced: What mechanistic insights can be gained from studying its degradation under acidic/basic conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic Conditions (0.1 M HCl) : Monitor nitrile hydrolysis to amide (-CONH₂) via IR (loss of ~2210 cm⁻¹ peak) and LC-MS .
- Basic Conditions (0.1 M NaOH) : Detect ring-opening products (e.g., thiourea derivatives) using ¹³C-NMR .
Implications : Stability data guide formulation (e.g., pH 6–7 buffers) and storage conditions (desiccated, 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
